EZH2-IN-21

描述

属性

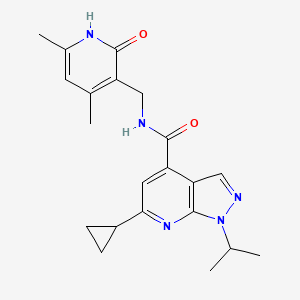

分子式 |

C21H25N5O2 |

|---|---|

分子量 |

379.5 g/mol |

IUPAC 名称 |

6-cyclopropyl-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[5,4-b]pyridine-4-carboxamide |

InChI |

InChI=1S/C21H25N5O2/c1-11(2)26-19-17(10-23-26)15(8-18(25-19)14-5-6-14)20(27)22-9-16-12(3)7-13(4)24-21(16)28/h7-8,10-11,14H,5-6,9H2,1-4H3,(H,22,27)(H,24,28) |

InChI 键 |

HNHUNRACMOTTER-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4CC4)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK-A; GSK A; GSKA; |

产品来源 |

United States |

Foundational & Exploratory

EZH2-IN-21: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of EZH2-IN-21, a potent and selective second-generation inhibitor of the enhancer of zeste homolog 2 (EZH2). This document details the compound's biochemical and cellular activities, provides comprehensive experimental protocols for its characterization, and explores its impact on key signaling pathways.

Core Mechanism of Action

This compound is an aza-indole compound that potently and selectively inhibits the methyltransferase activity of EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). The primary mechanism of action of this compound is the direct suppression of the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. By inhibiting EZH2, this compound leads to a decrease in global H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.[1]

Table 1: In Vitro Activity of this compound [1]

| Assay | Parameter | Value (nM) |

| EZH2 Enzymatic Assay | IC50 | 0.057 |

| H3K27Me3 Cellular Assay | EC50 | 1.8 |

| KARPAS-422 Cell Proliferation | GI50 (8 days) | 12.2 |

Table 2: In Vivo Efficacy of this compound in KARPAS-422 Xenograft Model [1]

| Dose | Schedule | Tumor Growth Inhibition (TGI) |

| 25 mg/kg | BID-PO | >91% at 25 days |

Experimental Protocols

EZH2 Biochemical Assay (Radiometric)

This assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

-

Histone H3 (1-25) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

This compound or other test compounds

-

Assay Buffer: 50 mM Tris-HCl (pH 8.5), 5 mM MgCl₂, 0.01% Triton X-100, and 100 mM NaCl

-

Stop Solution: High concentration of non-radiolabeled S-adenosyl-L-homocysteine (SAH)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure: [2]

-

Prepare serial dilutions of this compound in DMSO. A typical starting concentration for a 10-point dose-response curve is 10 µM.

-

In a 96-well plate, add 2 µL of the diluted this compound or DMSO (vehicle control).

-

Prepare an enzyme-substrate mix containing the PRC2 complex and histone H3 peptide in the assay buffer. Add 23 µL of this mix to each well.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 5 µL of [³H]-SAM to each well. The final reaction volume should be 30 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding 10 µL of the stop solution.

-

Transfer the reaction mixture to a filter plate and wash multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.

-

Dry the filter plate completely and add scintillation fluid to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

H3K27me3 Cellular Assay (Western Blot)

This assay measures the levels of global H3K27 trimethylation in cells treated with an EZH2 inhibitor.

Materials:

-

KARPAS-422 cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer)

-

Histone extraction buffer

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Chemiluminescent substrate and imaging system

-

Seed KARPAS-422 cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or DMSO for 72 hours.

-

Harvest the cells and perform histone extraction using an acid extraction method or a commercial kit.

-

Quantify the protein concentration of the histone extracts.

-

Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer and boiling.

-

Separate the histone proteins on a 15% SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal. The EC50 value is the concentration of the inhibitor that causes a 50% reduction in the H3K27me3 signal.

KARPAS-422 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of this compound in a lymphoma model.

Materials:

-

KARPAS-422 cells

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Culture KARPAS-422 cells to the desired number.

-

Resuspend the cells in a mixture of sterile PBS and Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 25 mg/kg) or vehicle control orally, twice daily (BID).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., 25 days), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic assessment of H3K27me3 levels).

-

Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.

Signaling Pathways and Logical Relationships

Interaction with Wnt/β-catenin Signaling

EZH2 has been shown to regulate the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation and differentiation. In several cancers, EZH2 can repress the expression of Wnt pathway antagonists, leading to the constitutive activation of Wnt signaling.[7][8][9][10][11][12][13] By inhibiting EZH2, this compound is expected to de-repress these antagonists, thereby downregulating Wnt/β-catenin signaling and inhibiting cancer cell growth.

Crosstalk with NF-κB Signaling

The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. There is a complex and context-dependent crosstalk between EZH2 and NF-κB. In some contexts, EZH2 can act as a transcriptional co-activator of NF-κB target genes, independent of its methyltransferase activity.[14][15] In other scenarios, EZH2 inhibition can lead to a feedback activation of NF-κB signaling, potentially contributing to drug resistance.[16] Therefore, the effect of this compound on NF-κB signaling may vary depending on the cancer type and its genetic background. Further investigation into the specific effects of this compound on this pathway is warranted.

Conclusion

This compound is a highly potent second-generation EZH2 inhibitor with a clear mechanism of action centered on the reduction of H3K27me3 and subsequent de-repression of tumor suppressor genes. Its significant in vitro and in vivo activity in lymphoma models underscores its therapeutic potential. The provided experimental protocols offer a framework for the further investigation and characterization of this compound and other EZH2 inhibitors. Understanding the intricate interplay of EZH2 with key signaling pathways such as Wnt/β-catenin and NF-κB will be crucial for optimizing its clinical application and exploring potential combination therapies.

References

- 1. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. docs.abcam.com [docs.abcam.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids, which is inhibited by the natural compound methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Ezh2 redistributes bivalent domains within transcriptional regulators associated with WNT and Hedgehog pathways in osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids which is inhibited by the natural compound Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NF‐κB/NKILA signaling modulates the anti‐cancerous effects of EZH2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [scholarbank.nus.edu.sg]

- 16. Feedback activation of NF-KB signaling leads to adaptive resistance to EZH2 inhibitors in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of EZH2 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a crucial role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Dysregulation of EZH2 activity, through overexpression or activating mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the discovery and synthesis of key EZH2 inhibitors, presenting a comparative analysis of their biochemical and cellular activities. While specific public information on a compound designated "EZH2-IN-21" is limited to a CAS number (923894-97-7), this guide will focus on well-characterized EZH2 inhibitors to provide a comprehensive understanding of the field.

EZH2 Signaling Pathway and Mechanism of Inhibition

The PRC2 complex, with its core components EZH2, SUZ12, and EED, is integral to maintaining cellular identity and regulating development. In cancer, aberrant EZH2 activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival. EZH2 inhibitors are typically small molecules that are competitive with the cofactor S-adenosyl-L-methionine (SAM), binding to the SET domain of EZH2 and preventing the transfer of a methyl group to H3K27.

Figure 1. Simplified EZH2 signaling pathway and the mechanism of EZH2 inhibitors.

Key EZH2 Inhibitors: A Comparative Overview

Several EZH2 inhibitors have been developed and have progressed to clinical trials. This section provides a comparative summary of some of the most significant compounds.

| Compound | Developer | Mechanism of Action | Key Biochemical Data | Key Cellular Data |

| Tazemetostat (EPZ-6438) | Epizyme | SAM-competitive EZH2 inhibitor | Ki: 2.5 nM (WT EZH2) | IC50: 0.49 nM - 7.6 µM (in lymphoma cell lines) |

| CPI-1205 | Constellation Pharmaceuticals | SAM-competitive EZH2 inhibitor | IC50: 0.002 µM | EC50: 0.032 µM |

| PF-06821497 | Pfizer | SAM-competitive EZH2 inhibitor | Data not publicly detailed | Potent cellular activity |

| Aza-indole "21" | Not specified | SAM-competitive EZH2 inhibitor | IC50: 0.057 nM | EC50: 1.8 nM (H3K27Me3) |

Discovery and Synthesis of Representative EZH2 Inhibitors

The discovery of potent and selective EZH2 inhibitors has been a significant focus of cancer drug development. The following sections detail the synthetic approaches for key examples.

Tazemetostat (EPZ-6438)

Tazemetostat is an orally bioavailable small molecule inhibitor of EZH2. Its synthesis involves a multi-step process culminating in the formation of the final carboxamide.[1]

Synthetic Scheme Overview:

A key synthetic intermediate is generated through a sequence involving bromination, esterification, and nitro reduction of 2-methyl-3-nitrobenzoic acid.[1] This is followed by two reductive aminations and a Suzuki coupling.[1] The final step is an amide bond formation, followed by treatment with hydrobromic acid to yield tazemetostat hydrobromide.[1]

CPI-1205

CPI-1205 is another potent and selective indole-based EZH2 inhibitor. Its development stemmed from the optimization of an earlier compound, CPI-169, to improve oral bioavailability.[2]

Synthetic Approach:

The synthesis of indole-based EZH2 inhibitors like CPI-1205 generally starts from a dimethylpyridone hit.[3] The core indole scaffold is then elaborated through various chemical transformations to optimize biochemical and cellular potency, as well as microsomal stability.[3]

Aza-indole "21"

This compound emerged from a medicinal chemistry campaign aimed at developing second-generation EZH2 inhibitors with improved properties, such as longer residence time.[4]

Synthesis Outline:

The synthesis of aza-indole 21 involves the peptide coupling of an aminopyridone intermediate with an indole acid.[4] The key 4-thiomethyl aminopyridone intermediate is synthesized from the condensation of carbon disulfide onto acetone.[4] The introduction of a nitrogen atom into the central indole core to create the aza-indole was a key step to enhance polarity and reduce potential CYP3A4 upregulation.[4]

Experimental Protocols

The characterization of EZH2 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and efficacy.

Histone Methyltransferase (HMT) Assay

This biochemical assay is fundamental to determining the direct inhibitory activity of a compound on EZH2.

Figure 2. General workflow for a histone methyltransferase (HMT) assay.

Methodology:

-

Reagents: Recombinant human PRC2 complex, a histone H3 peptide or nucleosome substrate, S-adenosyl-L-methionine (often radiolabeled with ³H or coupled to a fluorescent probe), and the test inhibitor at various concentrations are prepared in an appropriate assay buffer.

-

Reaction Initiation: The reaction is initiated by adding the PRC2 complex to the mixture of substrate, SAM, and inhibitor.

-

Incubation: The reaction mixture is incubated at a controlled temperature (typically 37°C) for a specific period to allow for the enzymatic reaction to proceed.

-

Detection: The level of histone methylation is quantified. For radiolabeled SAM, this can be done by capturing the methylated substrate on a filter and measuring radioactivity using a scintillation counter. For non-radioactive methods, detection can be based on fluorescence or luminescence.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Cellular H3K27me3 Reduction Assay

This assay measures the ability of an inhibitor to engage the EZH2 target within a cellular context and reduce the levels of the H3K27me3 epigenetic mark.

Methodology:

-

Cell Culture: Cancer cell lines with known EZH2 status (e.g., lymphoma cells with EZH2 mutations) are cultured.

-

Compound Treatment: Cells are treated with the EZH2 inhibitor at a range of concentrations for a specified duration (e.g., 24-72 hours).

-

Histone Extraction: Histones are extracted from the cell nuclei.

-

Western Blot or ELISA: The levels of total histone H3 and trimethylated H3K27 are measured using specific antibodies. Western blotting provides a qualitative or semi-quantitative assessment, while an ELISA-based method can provide more quantitative data.

-

Data Analysis: The ratio of H3K27me3 to total H3 is calculated for each treatment condition. The EC50 value (the concentration of inhibitor that causes a 50% reduction in the H3K27me3 mark) is determined.

In Vivo Tumor Xenograft Studies

These studies are crucial for evaluating the anti-tumor efficacy of an EZH2 inhibitor in a living organism.

Methodology:

-

Model System: Immunocompromised mice are implanted with human cancer cells (e.g., lymphoma or sarcoma cell lines) to establish tumors.

-

Dosing: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. The EZH2 inhibitor is administered orally or via another appropriate route at different dose levels and schedules.

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight and general health are also monitored.

-

Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, tumor tissue can be collected to assess the levels of H3K27me3 to confirm target engagement in vivo.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Conclusion

The development of EZH2 inhibitors represents a significant advancement in the field of epigenetic therapy for cancer. Through a combination of rational drug design, high-throughput screening, and detailed preclinical evaluation, several potent and selective inhibitors have been identified and are showing promise in clinical settings. The continued exploration of novel scaffolds and the optimization of pharmacokinetic and pharmacodynamic properties will be crucial for realizing the full therapeutic potential of targeting EZH2 in oncology.

References

- 1. Tazemetostat Hydrobromide:Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, design, and synthesis of indole-based EZH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to EZH2 Inhibitor Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of EZH2 inhibitors, critical parameters for their therapeutic development. While specific data for a compound designated "EZH2-IN-21" is not publicly available, this document will focus on well-characterized EZH2 inhibitors to provide a representative understanding of the field. The data and protocols presented are compiled from publicly accessible research and provide a framework for assessing novel EZH2-targeting compounds.

Core Concepts in EZH2 Inhibition

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By trimethylating histone H3 at lysine 27 (H3K27me3), EZH2 plays a crucial role in epigenetic gene silencing, regulating processes such as cell proliferation and differentiation.[1][3] Aberrant EZH2 activity is linked to the progression of various cancers, making it a compelling therapeutic target.[4][5] The therapeutic efficacy and safety of EZH2 inhibitors are highly dependent on their ability to selectively target EZH2 over other histone methyltransferases (HMTs), especially its close homolog EZH1, to minimize off-target effects.[6]

Quantitative Analysis of EZH2 Inhibitor Selectivity

The following table summarizes the biochemical potency and selectivity of several key EZH2 inhibitors. This data is crucial for comparing the pharmacological profiles of different compounds and for guiding the selection of appropriate tool compounds or therapeutic candidates.

| Inhibitor | Primary Target(s) | IC50 (nM) vs EZH2 | Selectivity vs EZH1 | Selectivity vs Other HMTs | Reference(s) |

| UNC1999 | EZH2 / EZH1 | 2 | 22.5-fold (IC50 EZH1: 45 nM) | - | [6] |

| Tazemetostat | EZH2 | - | 35-fold | >4,500-fold against a panel of 14 other HMTs | [6] |

| GSK126 | EZH2 | 9.9 | >150-fold | >1000-fold against a panel of 20 other human methyltransferases | [6] |

| CPI-1205 | EZH2 | 2 | 26-fold (IC50 EZH1: 52 nM) | Clean profile against 30 other histone or DNA methyltransferases | [6] |

| EI1 | EZH2 | - | Highly selective over EZH1 | High selectivity across an HMT panel | [3] |

Experimental Protocols

A precise and reproducible assessment of inhibitor potency and selectivity is fundamental in drug discovery. The following section details a standard experimental methodology for determining these parameters.

In Vitro Histone Methyltransferase (HMT) Activity Assay (Radiometric)

This widely used assay quantifies the enzymatic activity of HMTs and the inhibitory potential of test compounds.

1. Reagents and Materials:

-

Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2).

-

Histone H3 peptide (e.g., residues 21-44) as the substrate.

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as the methyl donor.

-

S-adenosyl-L-homocysteine (SAH) as a positive control inhibitor.

-

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

-

Test compounds dissolved in DMSO.

2. Assay Procedure:

-

The test compound is serially diluted in DMSO and pre-incubated with the EZH2 complex in the assay buffer.

-

The enzymatic reaction is initiated by adding the histone H3 peptide substrate and [³H]-SAM.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the radiolabeled peptide is captured, typically on a filter membrane.

-

Unincorporated [³H]-SAM is washed away.

-

The amount of incorporated radiolabel is quantified using a scintillation counter.

3. Data Analysis:

-

The percentage of inhibition for each compound concentration is calculated relative to a DMSO control.

-

The percentage of inhibition is plotted against the logarithm of the compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[6]

4. Selectivity Profiling:

-

To determine the selectivity profile, this assay is repeated with a panel of other histone methyltransferases, substituting the EZH2 complex with the respective enzyme and its preferred substrate.[6]

Visualizing Key Pathways and Processes

Diagrams are provided below to illustrate the core molecular interactions and experimental workflows discussed in this guide.

Caption: Core components of the Polycomb Repressive Complex 2 (PRC2).

Caption: General workflow for an in vitro radiometric HMT selectivity assay.

Conclusion

The specificity and selectivity of EZH2 inhibitors are paramount to their clinical success. A thorough understanding of their biochemical profiles, obtained through rigorous and standardized experimental protocols, is essential for advancing these promising therapeutic agents from the laboratory to the clinic. While potent inhibition of EZH2 is the primary goal, a comprehensive assessment against a broad panel of other methyltransferases, particularly EZH1, is necessary to ensure a favorable safety profile. The methodologies and comparative data presented in this guide offer a foundational resource for researchers in the field of epigenetic drug discovery.

References

- 1. EZH2: Not EZHY (Easy) to Deal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of Ezh2 by a small molecule inhibitor blocks tumor cells proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Potent, Selective, Cell-Active Inhibitors of the Histone Lysine Methyltransferase EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EZH2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Role of EZH2 in Histone Methylation and Its Inhibition

Disclaimer: Information regarding the specific compound "EZH2-IN-21" is not available in the public domain. This guide provides a comprehensive overview of the Enhancer of Zeste Homolog 2 (EZH2) protein, its role in histone methylation, and the methodologies used to characterize its inhibitors, using data from well-documented compounds as examples.

Executive Summary

Enhancer of Zeste Homolog 2 (EZH2) is a critical epigenetic regulator and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] It primarily functions by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a key repressive mark in the genome.[2][3] This modification leads to chromatin condensation and transcriptional silencing of target genes. Dysregulation of EZH2 activity, often through overexpression or mutation, is implicated in the pathogenesis of numerous cancers, including non-Hodgkin lymphoma and various solid tumors, making it a prominent target for therapeutic intervention.[1][4] EZH2 inhibitors are a class of targeted therapies designed to block this catalytic activity, thereby restoring the expression of silenced tumor suppressor genes and impeding cancer cell growth.[5] This document serves as a technical guide for researchers, scientists, and drug development professionals on the core functions of EZH2, its mechanism of action, and the experimental protocols used to identify and characterize its inhibitors.

The EZH2 Signaling Pathway and Mechanism of Action

EZH2 does not function in isolation but as the core enzymatic component of the PRC2 complex, which minimally includes SUZ12 and EED.[5] The canonical pathway of EZH2-mediated gene silencing is a multi-step process.

Canonical Pathway:

-

PRC2 Complex Assembly: EZH2, EED, and SUZ12 form the core of the PRC2 complex, which is essential for its methyltransferase activity.[5]

-

Recruitment to Chromatin: The PRC2 complex is recruited to specific genomic regions.

-

Histone Methylation: EZH2 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me1/2/3).[2]

-

Transcriptional Repression: The resulting H3K27me3 mark serves as a docking site for other repressive complexes, such as Polycomb Repressive Complex 1 (PRC1), leading to chromatin compaction and stable silencing of target genes, which often include developmental regulators and tumor suppressors.[2]

Small molecule inhibitors typically target the SAM-binding pocket of EZH2, acting as competitive inhibitors and preventing the transfer of methyl groups to histone H3.[4]

References

A Technical Guide to the Effects of EZH2 Inhibition on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Introduction: EZH2 as a Therapeutic Target

Enhancer of zeste homolog 2 (EZH2) is a histone-lysine N-methyltransferase and the catalytic core subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The PRC2 complex, which also includes essential components like SUZ12 and EED, plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This modification leads to chromatin compaction and transcriptional repression of target genes.[2]

Dysregulation of EZH2, either through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, including various lymphomas and solid tumors.[3][4] This dysregulation results in the aberrant silencing of tumor suppressor genes, promoting cell proliferation and survival.[3][4] Consequently, EZH2 has emerged as a compelling therapeutic target. Small molecule inhibitors designed to block the methyltransferase activity of EZH2 can reverse these epigenetic changes, leading to the re-expression of silenced genes and anti-tumor effects.[5] This guide provides a technical overview of the effects of EZH2 inhibition on gene expression and details the key experimental protocols used for their characterization.

Mechanism of Action of EZH2 Inhibitors

The primary function of EZH2 is to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to histone H3 at lysine 27.[1] EZH2 inhibitors are competitive inhibitors that bind to the EZH2 catalytic site, preventing the H3K27 methylation process. This leads to a global reduction in H3K27me3 levels.[5][6] The depletion of this repressive histone mark on gene promoters allows for the recruitment of transcriptional machinery and the re-activation of previously silenced genes.[7]

Beyond its canonical repressive function, EZH2 can also act as a transcriptional co-activator in certain contexts, a function that can also be blocked by these inhibitors.[4][8] For example, EZH2 has been shown to activate genes involved in DNA damage repair, and its inhibition can lead to their downregulation.[8]

References

- 1. EZH2 - Wikipedia [en.wikipedia.org]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. EZH2 inhibition: it’s all about the context - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. An Alternative Approach to ChIP-Seq Normalization Enables Detection of Genome-Wide Changes in Histone H3 Lysine 27 Trimethylation upon EZH2 Inhibition | PLOS One [journals.plos.org]

- 7. benchchem.com [benchchem.com]

- 8. pnas.org [pnas.org]

EZH2-IN-21 and its Interaction with the PRC2 Complex: A Technical Guide

Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for a compound explicitly named "EZH2-IN-21," is limited. This guide synthesizes the available information on potent, selective, S-adenosyl-L-methionine (SAM)-competitive EZH2 inhibitors as a proxy to provide an in-depth technical overview for researchers, scientists, and drug development professionals. The data and protocols presented are based on well-characterized EZH2 inhibitors and should be adapted and optimized for specific experimental conditions.

Introduction to EZH2 and the PRC2 Complex

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] The core PRC2 complex is composed of EZH2, Embryonic Ectoderm Development (EED), and Suppressor of Zeste 12 (SUZ12).[2] EZH2 is responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] By catalyzing the formation of H3K27me3, the PRC2 complex plays a critical role in regulating gene expression, thereby influencing fundamental cellular processes such as proliferation, differentiation, and development.[1][3] Dysregulation of EZH2 activity, through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[3][4][5]

EZH2 inhibitors are a class of small molecules designed to block the methyltransferase activity of EZH2.[6] These inhibitors can be broadly categorized based on their mechanism of action, with a prominent class being competitive with the cofactor S-adenosyl-L-methionine (SAM).[6][7] By blocking the SAM-binding site, these inhibitors prevent the transfer of a methyl group to histone H3, leading to a global reduction in H3K27me3 levels, reactivation of silenced tumor suppressor genes, and subsequent inhibition of cancer cell growth.[7]

This compound: A Potent, SAM-Competitive Inhibitor

Quantitative Data for Representative EZH2 Inhibitors

The following tables summarize the in vitro biochemical and cellular activities of representative potent and selective EZH2 inhibitors. This data serves as a benchmark for understanding the expected potency of compounds like this compound.

Table 1: Biochemical Activity of Representative EZH2 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Mechanism of Action |

| EI1 | EZH2 (Wild-Type) | Biochemical | 15 ± 2[7] | - | SAM-Competitive[7] |

| EI1 | EZH2 (Y641F Mutant) | Biochemical | 13 ± 3[7] | - | SAM-Competitive[7] |

| GSK126 | EZH2 (Wild-Type) | Biochemical | 9.9[3] | - | SAM-Competitive[6] |

| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | Biochemical | 11[8] | 2.5[9] | SAM-Competitive |

| EZH2-IN-3 | EZH2 (Wild-Type) | Biochemical | 0.032 ± 0.019[3] | - | Not Specified |

Table 2: Cellular Activity of Representative EZH2 Inhibitors

| Compound | Cell Line | Cancer Type | Assay Type | Cellular Potency (EC50/IC50) |

| Aza-indole 21 | KARPAS-422 | Lymphoma | Cell Proliferation (8 days) | GI50 = 12.2 nM[4] |

| Aza-indole 21 | - | - | H3K27me3 Reduction | EC50 = 1.8 nM[4] |

| PF-06726304 | - | - | H3K27me3 Inhibition | IC50 = 15 nM[3] |

Signaling Pathways and Experimental Workflows

EZH2 Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of action for SAM-competitive EZH2 inhibitors.

General Experimental Workflow for EZH2 Inhibitor Evaluation

The diagram below outlines a typical workflow for the in vitro characterization of an EZH2 inhibitor.

Key Experimental Protocols

Biochemical Histone Methyltransferase (HMT) Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the PRC2 complex. A common method is a radiometric assay using a tritiated methyl donor.[8]

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2)

-

Histone H3 peptide (substrate)

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

S-adenosyl-L-homocysteine (SAH) for stop solution

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 0.01% Triton X-100, 100 mM NaCl)[10]

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well filter plates

-

Microplate scintillation counter

Protocol:

-

Prepare serial dilutions of the test inhibitor in assay buffer. Include a DMSO-only vehicle control.

-

In a 96-well plate, combine the PRC2 complex and histone H3 peptide substrate in assay buffer.

-

Add the diluted test inhibitor or vehicle control to the wells and pre-incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.[8]

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction at 30°C for a predetermined time within the linear range of the assay (e.g., 60 minutes).[8]

-

Stop the reaction by adding a high concentration of unlabeled SAH.[8]

-

Transfer the reaction mixture to a filter plate and wash multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM.[8]

-

Dry the filter plate and measure the incorporated radioactivity using a microplate scintillation counter.[8]

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular H3K27me3 Western Blot Assay

This assay is used to determine the effect of an EZH2 inhibitor on the levels of H3K27me3 in a cellular context.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Protocol:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of the test inhibitor or a DMSO vehicle control.

-

Incubate the cells for a sufficient duration to observe a change in histone methylation (e.g., 72 hours to 7 days, as the H3K27me3 mark can be stable).[1]

-

Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against H3K27me3 and total Histone H3 overnight at 4°C.[9]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Normalize the H3K27me3 signal to the total Histone H3 signal for each sample and plot the results to determine the cellular EC50 value.[9]

Cell Proliferation Assay

This assay assesses the functional consequence of EZH2 inhibition on cancer cell growth.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)

-

Plate reader (luminometer or spectrophotometer)

Protocol:

-

Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the test inhibitor in complete cell culture medium. Include a DMSO-only vehicle control.

-

Add the diluted inhibitor or vehicle control to the respective wells.

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 6-14 days), as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest.[9] Replenish the medium with fresh inhibitor every 3-4 days.[9]

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or absorbance) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 or IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Conclusion

This compound, as a potent, SAM-competitive inhibitor of EZH2, represents a valuable tool for investigating the role of the PRC2 complex in normal physiology and disease. While specific data for this compound is not widely available, the information and protocols provided in this guide, based on well-characterized EZH2 inhibitors, offer a robust framework for its in vitro characterization. The presented methodologies for biochemical and cellular assays, along with an understanding of the underlying signaling pathways, will enable researchers to effectively evaluate the potency and mechanism of action of this compound and similar compounds in the context of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EZH2: a novel target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-Adenosyl-l-methionine-competitive inhibitors of the histone methyltransferase EZH2 induce autophagy and enhance drug sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bellbrooklabs.com [bellbrooklabs.com]

In-depth Technical Guide: The Impact of EZH2 Inhibition on Cancer Cell Proliferation

A Note on the Specificity of EZH2-IN-21

An extensive search of peer-reviewed scientific literature, patent databases, and conference proceedings was conducted to gather specific data on the compound "this compound." While this compound is listed by chemical suppliers as a potent, S-adenosyl-L-methionine (SAM)-competitive inhibitor of EZH2 with anticancer activity, there is a notable absence of published research detailing its specific effects on cancer cell proliferation, comprehensive experimental protocols, or its impact on signaling pathways.

Therefore, to fulfill the core requirements of providing an in-depth technical guide with quantitative data, detailed methodologies, and pathway visualizations, this report will focus on a well-characterized and clinically relevant EZH2 inhibitor, Tazemetostat (EPZ-6438) , as a representative example. The principles and methodologies described herein are broadly applicable to the study of other potent and selective EZH2 inhibitors.

Core Concepts: EZH2 and Its Role in Cancer

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Its primary function is to catalyze the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification that leads to transcriptional repression of target genes. In many cancers, EZH2 is overexpressed or harbors gain-of-function mutations, leading to the silencing of tumor suppressor genes that control cell cycle progression, differentiation, and apoptosis. This aberrant gene silencing promotes unchecked cancer cell proliferation and survival.

EZH2 can also have non-canonical, PRC2-independent functions. For instance, it can directly interact with and methylate other proteins, such as the transcription factor STAT3, thereby modulating their activity to promote a tumorigenic state.

Quantitative Impact of EZH2 Inhibition on Cancer Cell Proliferation

The inhibition of EZH2's catalytic activity is a promising therapeutic strategy. By preventing H3K27 hypermethylation, EZH2 inhibitors can lead to the reactivation of tumor suppressor genes and consequently inhibit cancer cell growth. The anti-proliferative effects of EZH2 inhibitors are often more pronounced in cancer cells harboring specific mutations, such as those in EZH2 itself or in components of the SWI/SNF chromatin remodeling complex.

Below are tables summarizing the quantitative effects of the representative EZH2 inhibitor, Tazemetostat (EPZ-6438), on the proliferation of various cancer cell lines.

Table 1: Anti-proliferative Activity of Tazemetostat (EPZ-6438) in Non-Hodgkin Lymphoma (NHL) Cell Lines

| Cell Line | EZH2 Mutation Status | Proliferation IC50 (µM) |

| WSU-DLCL2 | Y646F | 0.28 ± 0.14 |

| (Source: Data synthesized from preclinical studies) |

Table 2: Effect of Tazemetostat (EPZ-6438) on Global H3K27 Trimethylation

| Cell Line | Treatment Concentration (nM) | Duration (hours) | Reduction in H3K27me3 |

| WSU-DLCL2 | 100 | 96 | Significant |

| (Source: Data synthesized from preclinical studies) |

Experimental Protocols

This section details the methodologies for key experiments used to assess the impact of EZH2 inhibitors on cancer cell proliferation.

Cell Viability and Proliferation Assay

This protocol determines the effect of an EZH2 inhibitor on cell viability and is used to calculate the half-maximal inhibitory concentration (IC50).

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

EZH2 inhibitor stock solution (e.g., Tazemetostat in DMSO)

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader (for luminescence or absorbance)

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment. Incubate overnight for cell attachment.

-

Treatment: Prepare serial dilutions of the EZH2 inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a DMSO vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 6-14 days, as the anti-proliferative effects of EZH2 inhibitors can be slow to manifest). Change the medium with freshly prepared inhibitor every 3-4 days.

-

Viability Assessment: On the day of analysis, equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

-

Western Blot for Histone Methylation Marks

This protocol is used to determine the effect of an EZH2 inhibitor on the global levels of H3K27 trimethylation.

-

Materials:

-

Cancer cell line of interest

-

EZH2 inhibitor

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K27me3, anti-Total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Treatment: Treat cells with the EZH2 inhibitor or vehicle control at desired concentrations for a specified time (e.g., 4-7 days).

-

Cell Lysis: Harvest cells and lyse them with RIPA buffer.

-

Protein Quantification: Quantify protein concentration using the BCA assay.

-

Sample Preparation and SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K27me3 and anti-Total H3) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

Visualizing Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to illustrate key concepts.

Caption: Canonical PRC2-dependent pathway of EZH2 and its inhibition.

Caption: Workflow for assessing EZH2 inhibitor impact on cancer cells.

Conclusion

The inhibition of EZH2, as exemplified by the activity of Tazemetostat, presents a compelling strategy for targeting cancers dependent on its enzymatic activity. By reversing the epigenetic silencing of tumor suppressor genes, EZH2 inhibitors can significantly curb cancer cell proliferation. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of EZH2-targeted therapies. Further research into novel inhibitors and their specific interactions within the complex landscape of cancer signaling will continue to refine and advance this promising area of oncology.

The Chemical Probe UNC1999: A Technical Guide for Investigating EZH2 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Name: The compound "EZH2-IN-21" specified in the topic query does not correspond to a publicly documented or widely recognized chemical probe for EZH2. Therefore, this guide focuses on UNC1999 , a well-characterized, potent, and orally bioavailable dual inhibitor of EZH2 and EZH1. UNC1999 serves as an exemplary chemical probe for interrogating the function of EZH2 in biochemical, cellular, and in vivo contexts.

Introduction to EZH2 and the Role of Chemical Probes

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.[1] EZH2 functions primarily as a histone methyltransferase, catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[1]

Chemical probes are indispensable tools for elucidating the biological functions of proteins like EZH2. A high-quality chemical probe should be potent, selective, and cell-permeable, enabling the precise interrogation of its target's role in cellular signaling and disease. UNC1999, along with its inactive control compound UNC2400, provides a valuable toolset for researchers to dissect the specific functions of EZH2 and its close homolog EZH1.[1][2]

UNC1999: A Dual Inhibitor of EZH2 and EZH1

UNC1999 is a potent, small-molecule inhibitor that is competitive with the cofactor S-adenosyl-L-methionine (SAM).[1] It exhibits high affinity for both wild-type and mutant forms of EZH2, as well as its close homolog EZH1.[1] This dual inhibitory activity can be advantageous in biological systems where EZH1 may compensate for the loss of EZH2 function.[1]

Mechanism of Action

UNC1999 binds to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group to its histone H3 substrate.[1] This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of EZH2 target genes.[3]

Quantitative Data for UNC1999

The following tables summarize the key quantitative data for UNC1999, providing a comprehensive overview of its biochemical and cellular activity, as well as its pharmacokinetic properties.

Biochemical Activity

| Target | Assay Type | IC50 | Ki | Notes |

| EZH2 (Wild-Type) | Radiometric | <10 nM[3][4] | 4.6 nM[1][5] | Competitive with SAM[1] |

| EZH1 | Radiometric | 45 nM[3][4] | - | ~10-fold less potent than for EZH2[6] |

| EZH2 (Y641N Mutant) | Radiometric | Potent Inhibition[2] | - | Effective against common gain-of-function mutant |

Cellular Activity

| Cell Line | Assay Type | IC50 / EC50 | Notes |

| MCF10A (WT EZH2) | In-Cell Western (H3K27me3 reduction) | 124 ± 11 nM[1] | 72-hour treatment |

| DB (EZH2 Y641N) | Cell Proliferation | 633 ± 101 nM[4] | Time- and concentration-dependent inhibition |

| Various Cancer Cell Lines | Cell Viability | 2-5 µM (GBM BTICs)[6] | Varies depending on the cell line |

| MCF10A | Cell Toxicity (Resazurin assay) | 19,200 ± 1,200 nM[1] | Low cellular toxicity |

In Vivo Pharmacokinetics (Mouse)

| Administration Route | Dose | Cmax | Bioavailability | Notes |

| Intraperitoneal (IP) | 15 mg/kg | 9,700 - 11,800 nM[1] | - | Plasma concentration above cellular IC50 for ~12h[1] |

| Intraperitoneal (IP) | 50 mg/kg | 9,700 - 11,800 nM[1] | - | Plasma concentration above cellular IC50 for >24h[1] |

| Intraperitoneal (IP) | 150 mg/kg | 9,700 - 11,800 nM[1] | - | Well-tolerated[1] |

| Oral (PO) | 50 mg/kg | 4,700 nM[4] | Orally bioavailable[1] | Plasma concentration above cellular IC50 for ~20h[4] |

Experimental Protocols

Detailed methodologies are crucial for the robust application of chemical probes. Below are representative protocols for key experiments involving UNC1999.

EZH2 Biochemical Assay (Radiometric)

This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from ³H-SAM to a histone H3 peptide substrate.[2]

Materials:

-

Recombinant PRC2 complex (EZH2/EED/SUZ12)

-

Biotinylated histone H3 (21-44) peptide substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

UNC1999 and UNC2400 (inactive control)

-

Assay buffer (e.g., 20 mM Tris pH 8.0, 0.1% BSA, 0.01% Triton X-100, 0.5 mM DTT)

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of UNC1999 and UNC2400 in assay buffer.

-

In a reaction plate, combine the PRC2 complex, histone H3 peptide substrate, and the test compound.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).[4]

-

Stop the reaction.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

-

Wash the plate to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular H3K27me3 Quantification (In-Cell Western)

This high-throughput immunofluorescence-based assay quantifies the levels of H3K27me3 within cells following treatment with an EZH2 inhibitor.[1]

Materials:

-

Cells of interest (e.g., MCF10A)

-

96-well plates

-

UNC1999 and UNC2400

-

Formaldehyde (for fixing)

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Primary antibody against H3K27me3

-

Fluorescently labeled secondary antibody

-

DNA stain for normalization (e.g., DRAQ5)

-

Imaging system

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat cells with a range of UNC1999 or UNC2400 concentrations for the desired duration (e.g., 72 hours).[1]

-

Fix the cells with formaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Incubate with the primary antibody against H3K27me3.

-

Incubate with the fluorescently labeled secondary antibody.

-

Stain with a DNA dye for cell number normalization.

-

Scan the plate using an imaging system and quantify the fluorescence intensity.

-

Calculate the ratio of the H3K27me3 signal to the DNA stain signal and determine the IC50 value.

Western Blot for H3K27me3 and EZH2 Levels

Western blotting is used to qualitatively and semi-quantitatively assess the levels of specific proteins in cell lysates.

Materials:

-

Cell lysates from treated and control cells

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against H3K27me3, total Histone H3, and EZH2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates from cells treated with UNC1999, UNC2400, or vehicle.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Develop the blot using a chemiluminescent substrate and visualize the bands.

-

Normalize the H3K27me3 signal to the total Histone H3 signal.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to EZH2 and its inhibition by UNC1999.

References

- 1. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probe UNC1999 | Chemical Probes Portal [chemicalprobes.org]

- 6. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of EZH2 Inhibitors: A Technical Guide

A comprehensive examination of the molecular consequences of EZH2 inhibition, focusing on a representative inhibitor due to the limited public data on EZH2-IN-21.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] It plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a hallmark of transcriptional repression.[3][4] Dysregulation of EZH2 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.[5][6] Small molecule inhibitors of EZH2 have emerged as a promising class of anti-cancer agents. This technical guide provides an in-depth overview of the downstream targets and mechanisms of action of EZH2 inhibitors.

While the specific compound "this compound" was the initial focus of this investigation, a comprehensive search of publicly available scientific literature did not yield specific data on its downstream targets or experimental usage. Therefore, to provide a valuable and data-rich resource, this guide will focus on the downstream effects of well-characterized EZH2 inhibitors, such as Tazemetostat (EPZ-6438) and GSK126, for which extensive data from genome-wide analyses like RNA-seq and ChIP-seq are available. The principles and methodologies described herein are broadly applicable to the study of novel EZH2 inhibitors like this compound.

Canonical and Non-Canonical Functions of EZH2

EZH2's primary role is within the PRC2 complex, where it mediates gene silencing through H3K27me3 deposition.[3] However, emerging evidence highlights non-canonical functions that are independent of PRC2 and its methyltransferase activity. These include acting as a transcriptional co-activator and methylating non-histone proteins such as STAT3.[7][8][9] Understanding both canonical and non-canonical functions is crucial for deciphering the full spectrum of downstream effects following EZH2 inhibition.

Downstream Signaling Pathways Modulated by EZH2 Inhibition

EZH2 inhibition impacts a multitude of signaling pathways critical for cancer cell proliferation, survival, and differentiation. Integrated analysis of ChIP-sequencing and RNA-sequencing data has revealed that EZH2 targets are enriched in several key pathways:

-

Cell Cycle Regulation: EZH2 is known to repress tumor suppressors that control cell cycle progression, such as p21 (CDKN1A).[10] Inhibition of EZH2 can lead to the upregulation of these suppressors, resulting in cell cycle arrest.

-

PI3K/AKT Signaling: This pathway, crucial for cell survival and proliferation, has been shown to be modulated by EZH2.[9][11]

-

MAPK Signaling: The MAPK pathway, involved in cellular stress responses and proliferation, is another key downstream effector of EZH2 activity.[8][11]

-

Wnt Signaling: EZH2 has been shown to regulate components of the Wnt signaling pathway, which is fundamental in development and cancer.[11]

-

NOTCH Signaling: The NOTCH signaling pathway, which governs cell fate decisions, is also under the regulatory control of EZH2.[8]

Quantitative Analysis of Downstream Target Gene Expression

The following table summarizes hypothetical quantitative data from an RT-qPCR experiment, illustrating the expected changes in the expression of known EZH2 target genes in a cancer cell line after treatment with an EZH2 inhibitor (e.g., 5 µM for 72 hours).

| Gene Symbol | Gene Name | Function | Fold Change (Inhibitor vs. Vehicle) | P-value |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell cycle arrest | 4.2 | < 0.01 |

| MYC | MYC Proto-Oncogene | Transcription factor, proliferation | -2.5 | < 0.05 |

| CCND1 | Cyclin D1 | Cell cycle progression | -2.1 | < 0.05 |

| BCL2 | BCL2 Apoptosis Regulator | Anti-apoptotic protein | -1.8 | < 0.05 |

| CDH1 | Cadherin 1 (E-cadherin) | Cell adhesion | 3.5 | < 0.01 |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of EZH2 inhibitor downstream targets.

Cell Viability and Proliferation Assay

This protocol determines the effect of an EZH2 inhibitor on cell viability and is used to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

EZH2 inhibitor stock solution

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the experiment's duration. Incubate overnight for cell attachment.

-

Treatment: Prepare serial dilutions of the EZH2 inhibitor in complete culture medium. A vehicle control (e.g., DMSO) should be included.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours to 14 days, as effects can be slow to manifest).[12]

-

Viability Assessment: Add the cell viability reagent to each well following the manufacturer's instructions.

-

Data Acquisition: Measure luminescence or absorbance using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Western Blot for H3K27me3 Levels

This protocol is used to confirm the on-target effect of the EZH2 inhibitor by measuring the global levels of H3K27me3.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

EZH2 inhibitor stock solution

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-H3K27me3, anti-total Histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cells with the EZH2 inhibitor at the desired concentration and duration.

-

Cell Lysis: Lyse the cells in RIPA buffer and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with the secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Quantification: Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.[13]

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol identifies the genomic regions where H3K27me3 is enriched, providing insight into the direct gene targets of EZH2.

Materials:

-

Treated and untreated cells

-

Formaldehyde for cross-linking

-

Glycine

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

Anti-H3K27me3 antibody and IgG control

-

Protein A/G magnetic beads

-

Wash and elution buffers

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cross-linking: Cross-link proteins to DNA with formaldehyde and quench with glycine.

-

Chromatin Preparation: Lyse cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-H3K27me3 antibody or an IgG control overnight.

-

Immune Complex Capture: Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

-

Washes and Elution: Wash the beads to remove non-specific binding and elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library and perform high-throughput sequencing.

-

Data Analysis: Align reads to the genome, call peaks, and perform downstream analysis to identify H3K27me3-enriched genes and pathways.[14]

RNA Sequencing (RNA-seq)

This protocol provides a genome-wide view of the changes in gene expression following EZH2 inhibition.

Materials:

-

Treated and untreated cells

-

RNA extraction kit

-

DNase I

-

Library preparation kit for RNA-seq

-

Next-generation sequencing platform

Procedure:

-

RNA Extraction: Extract total RNA from cells and treat with DNase I to remove genomic DNA contamination.

-

Library Preparation: Prepare RNA-seq libraries according to the manufacturer's protocol (e.g., poly(A) selection for mRNA).

-

Sequencing: Perform high-throughput sequencing.

-

Data Analysis: Align reads to the transcriptome, quantify gene expression levels, and perform differential expression analysis to identify up- and down-regulated genes.[1]

Visualizing Downstream Effects

Graphviz diagrams can be used to visualize the complex relationships and workflows involved in studying EZH2 inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. EZH2 - Wikipedia [en.wikipedia.org]

- 3. Action mode of EZH2 and its effect on tumor cells [IMAGE] | EurekAlert! Science News Releases [eurekalert.org]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. miR-21 modulates the effect of EZH2 on the biological behavior of human lung cancer stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Exploring oncogenic roles and clinical significance of EZH2: focus on non-canonical activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Integrated bioinformatics analysis of chromatin regulator EZH2 in regulating mRNA and lncRNA expression by ChIP sequencing and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Integrated bioinformatics analysis reveals that EZH2-rich domains promote transcriptional repression in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Impact of EZH2 Inhibition on Cellular Differentiation with a Focus on Tazemetostat (EPZ-6438)

Disclaimer: Initial searches for the specific compound "EZH2-IN-21" did not yield any publicly available scientific literature or data. Therefore, this guide focuses on the well-characterized, FDA-approved EZH2 inhibitor, Tazemetostat (EPZ-6438) , to provide an in-depth overview of the effects of EZH2 inhibition on cellular differentiation for researchers, scientists, and drug development professionals.

Introduction to EZH2 and its Role in Cellular Differentiation

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic gene silencing.[1][2] This process is fundamental in normal development, including the maintenance of stem cell pluripotency and the regulation of lineage-specific gene expression to control cell fate and differentiation.[1]

In numerous cancers, including hematological malignancies and solid tumors, EZH2 is often overexpressed or harbors gain-of-function mutations.[1][3] This aberrant EZH2 activity leads to the repression of tumor suppressor genes and differentiation-promoting genes, effectively locking cells in an undifferentiated and proliferative state.[1][3] Consequently, inhibition of EZH2 has emerged as a promising therapeutic strategy to induce cellular differentiation and exert anti-tumor effects.[1][4]

Tazemetostat (EPZ-6438): A Clinical EZH2 Inhibitor

Tazemetostat is a first-in-class, orally bioavailable small-molecule inhibitor of EZH2.[1][5] It is highly selective and potent, targeting both wild-type and mutant forms of EZH2.[1][4] Tazemetostat acts as an S-adenosyl-L-methionine (SAM)-competitive inhibitor, binding to the SET domain of EZH2 and preventing the transfer of methyl groups to H3K27.[5] This leads to a global reduction in H3K27me3 levels, derepression of PRC2 target genes, and subsequent induction of cellular differentiation.[1][5]

Quantitative Data on Tazemetostat's Effect on Cellular Differentiation

The following tables summarize the quantitative data on the biochemical and cellular effects of Tazemetostat in promoting differentiation.

Table 1: Biochemical Activity of Tazemetostat

| Parameter | Value | Cell/System | Reference |

| Ki (Wild-Type EZH2) | 2.5 nM | Human PRC2 | [6] |

| IC50 (Peptide Assay) | 11 nM | EZH2 | [6] |

| IC50 (Nucleosome Assay) | 16 nM | EZH2 | [6] |

| IC50 (Lymphoma Cell Lines) | 9 nM (IC95: 2–38 nM) | Lymphoma Cell Lines | [1] |

Table 2: Cellular and Clinical Responses to Tazemetostat

| Cancer Type | EZH2 Status | Effect | Quantitative Measurement | Reference |

| Follicular Lymphoma (FL) | Mutant | Objective Response Rate (ORR) | 69% | [1][4] |

| Follicular Lymphoma (FL) | Wild-Type | Objective Response Rate (ORR) | 35% | [1][4] |

| Diffuse Large B-cell Lymphoma (DLBCL) | Mutant | Increased B-cell maturation marker | Upregulation of PRDM1/BLIMP1 | [7][8] |

| Synovial Sarcoma | Not specified | Tumor Growth Inhibition | Dose-dependent | [9][10] |

| Malignant Rhabdoid Tumors | INI1-deficient | Durable Responses | Complete regression in some patients | [11] |

| Epithelioid Sarcoma | INI1-deficient | Objective Response Rate (ORR) | 15% | [12] |

Signaling Pathways and Mechanisms of Action

Tazemetostat-mediated inhibition of EZH2 induces cellular differentiation through the derepression of key developmental and tumor-suppressor genes. The specific signaling pathways and downstream effects can vary depending on the cellular context.

B-Cell Differentiation in Lymphoma

In germinal center B-cell-like (GCB) diffuse large B-cell lymphoma (DLBCL), EZH2 plays a crucial role in maintaining the germinal center B-cell phenotype by repressing genes involved in plasma cell differentiation, such as PRDM1 (encoding BLIMP1) and IRF4.[1] Inhibition of EZH2 by Tazemetostat leads to the upregulation of these genes, promoting a shift from a proliferative, undifferentiated state towards a more mature, plasma cell-like phenotype.[7][8] This is often accompanied by cell cycle arrest and apoptosis.[4]

Mesenchymal-to-Epithelial Transition (MET) in Sarcomas

In certain solid tumors like synovial sarcoma and epithelioid sarcoma, EZH2 is implicated in maintaining a mesenchymal phenotype, which is associated with tumor aggressiveness and metastasis. EZH2 can repress the expression of epithelial markers such as E-cadherin. Inhibition of EZH2 with Tazemetostat can lead to the re-expression of these epithelial genes, inducing a mesenchymal-to-epithelial transition (MET) and promoting a more differentiated, less aggressive tumor phenotype.

Experimental Protocols

Below are generalized experimental protocols for assessing the effect of Tazemetostat on cellular differentiation, based on methodologies cited in the literature.

In Vitro Cell Proliferation and Differentiation Assays

-

Cell Culture:

-

Cancer cell lines (e.g., GCB-DLBCL lines like WSU-DLCL2, SU-DHL-6; synovial sarcoma lines like Fuji) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.[9]

-

-

Tazemetostat Treatment:

-

Proliferation Assessment:

-

Cell viability and proliferation can be measured using assays such as CellTiter-Glo® (Promega) or by direct cell counting with trypan blue exclusion.[7]

-

-

Differentiation Marker Analysis (Western Blot):

-

Whole-cell lysates are prepared from treated and control cells.

-

Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against differentiation markers (e.g., PRDM1/BLIMP1, E-cadherin) and loading controls (e.g., β-actin).

-

Secondary antibodies conjugated to HRP are used for detection with an enhanced chemiluminescence (ECL) substrate.

-

-

Differentiation Marker Analysis (qRT-PCR):

-

Total RNA is extracted from cells, and cDNA is synthesized.

-

Quantitative real-time PCR is performed using primers specific for differentiation-related genes (e.g., PRDM1, CDH1) and a housekeeping gene for normalization (e.g., GAPDH).[13]

-

In Vivo Xenograft Studies

-

Animal Models:

-

Immunocompromised mice (e.g., NOD-SCID) are used for tumor xenograft studies.[14]

-

-

Tumor Implantation:

-

Cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flanks of the mice.[9]

-

-

Tazemetostat Administration:

-

Tumor Growth Monitoring:

-

Pharmacodynamic Analysis:

-

Differentiation Marker Analysis:

-

Tumor tissues can be processed for immunohistochemical staining of differentiation markers.

-

Conclusion

Inhibition of EZH2 with agents like Tazemetostat represents a validated therapeutic strategy for cancers characterized by a dependency on EZH2-mediated repression of differentiation. By reversing the epigenetic silencing of key lineage-specific and tumor-suppressor genes, Tazemetostat can induce cellular differentiation, leading to anti-proliferative and pro-apoptotic effects. The data and protocols presented in this guide provide a framework for researchers and drug developers to further investigate the role of EZH2 inhibition in promoting cellular differentiation and its therapeutic potential in oncology.

References

- 1. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tazemetostat: EZH2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]